molecular formula C8H9NO3 B2900033 (R)-1-(3-nitrophenyl)ethanol CAS No. 76116-24-0

(R)-1-(3-nitrophenyl)ethanol

Cat. No. B2900033
CAS RN: 76116-24-0
M. Wt: 167.164
InChI Key: FRPQAVXDUWMFCK-ZCFIWIBFSA-N
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Description

“®-1-(3-nitrophenyl)ethanol” is a chemical compound used for scientific research . It is related to “1-(3-nitrophenyl)ethanol”, which is available from scientific research product suppliers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a metal-free reduction of both aromatic and aliphatic nitro groups to amines has been achieved using a combination of HSiCl3 and a tertiary amine . This reaction is of wide general applicability and tolerates many functional groups .

Scientific Research Applications

Chiral Synthesis and Stereochemistry

(R)-1-(3-nitrophenyl)ethanol has been employed in the synthesis of chiral molecules. For instance, the synthesis and stereochemistry of diastereoisomers of phosphates derived from nitrophenyl ethanol have been explored, using procedures like fractional crystallization and X-ray crystallography to determine the absolute stereochemistry (Corrie et al., 1992).

Photochemical Reactions

The compound's photochemical behavior has been studied, particularly in the context of nitrobenzyl alcohols. Research involving laser flash photolysis and time-resolved infrared spectroscopy has provided insights into the reaction mechanisms of 2-nitrobenzyl compounds, including 1-(2-nitrophenyl)ethanol (Gáplovský et al., 2005).

Biocatalysis and Asymmetric Synthesis

The compound has been used in the biocatalytic production of chiral intermediates. For instance, a Bacillus amyloliquefaciens esterase was used for the enantioselective hydrolysis of ethyl esters to produce optically pure (R)-1-(3',4'-methylenedioxyphenyl)ethanol, a key intermediate in pharmaceutical synthesis (Liu et al., 2014).

Synthesis of Pharmaceutical Precursors

This compound serves as a precursor in synthesizing β-adrenergic receptor blocking drugs. Research has focused on obtaining pure enantiomers of such compounds using enzymatic transesterification reactions (Kapoor et al., 2005).

Catalysis and Asymmetric Reactions

The compound has been used in studies exploring the asymmetric catalysis of nitroalcohols. For instance, research on chiral discrimination in electrocatalytic oxidation has provided insights into the selective detection and analysis of chiral alcohols, including nitrophenyl ethanol (Kashiwagi et al., 1999).

Bio-ethanol Reforming for Hydrogen Production

While not directly involving this compound, studies on the reforming of bio-ethanol for hydrogen production are relevant, as they explore the conversion processes of related ethanol compounds (Ni et al., 2007).

Asymmetric Bioreduction

Research has also been conducted on the asymmetric bioreduction of various ketones to chiral alcohols using microbial systems. This includes the synthesis of (R)-nifenalol, a β-adrenergic blocker, using a specific enantiomer of nitrophenyl ethanol (Yang et al., 2006).

properties

IUPAC Name

(1R)-1-(3-nitrophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPQAVXDUWMFCK-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

40 g of 3-nitrophenylacetic acid was added to a solution of 26 ml of 10M borane-methyl sulfide in 200 ml of THF, and the mixture was stirred at 25° C. for 3 hr. The solution was then acidified with HCl in methanol, followed by evaporation of the solvent. The product 3-nitrophenylethanol (IV, A=H) was partitioned between diethyl ether (Et2O) and aqueous sodium carbonate, and the Et2O layer dried over sodium sulfate. Evaporation of the Et2O afforded 34.8 g of 3-nitrophenylethanol (IV, A=H) as an oil.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods II

Procedure details

26.4 g (160 mmol) of 1-(3-nitrophenyl)ethanone are suspended in 270 ml of methanol, and 6.1 g (160 mmol) of sodium borohydride are added in portions with ice cooling. The reaction mixture is subsequently stirred for a further 3 h without cooling, diluted with 300 ml of dichloromethane and washed with 3×200 ml of water. The organic phase is dried over sodium sulfate and evaporated to dryness.
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
270 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

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